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Compound of Interest

Compound Name: (R)-Funapide

Cat. No.: B607567

Funapide, a novel voltage-gated sodium channel (Nav) inhibitor, has been investigated for its
potential as an analgesic. The molecule exists as a pair of enantiomers, (S)-Funapide and (R)-
Funapide. Preclinical data indicate that the pharmacological activity of Funapide resides
primarily in the (S)-enantiomer.

Funapide, also known by its developmental codes TV-45070 and XEN402, was developed for
the treatment of various chronic pain conditions, including osteoarthritis, neuropathic pain, and
erythromelalgia.[1] Its mechanism of action involves the blockade of voltage-gated sodium
channels, particularly Nav1.7 and Nav1.8, which are crucial for pain signal transmission.[1] The
development of Funapide was discontinued in 2022.[1]

Stereoselectivity and Pharmacological Activity

While detailed quantitative data comparing the inhibitory activity of the individual (S)- and (R)-
enantiomers of Funapide against a panel of sodium channel subtypes is not extensively
available in the public domain, it is established that the (S)-enantiomer is the pharmacologically
active form.[2] The (R)-enantiomer has been described as being less active.[1]

The racemic mixture of Funapide has been evaluated for its inhibitory potency against several
Nav channel subtypes. The reported 50% inhibitory concentrations (IC50) for the racemate are:

e Navl.2: 601 nM[3]

e Navl.5: 84 nM[3][4]
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e Navl.6: 173 nM[3]
e Navl.7: 54 nM[3][4]

This data indicates that racemic Funapide has the highest potency for Navl.7, a channel
genetically validated as a key player in human pain perception.

Data Summary: Racemic Funapide IC50 Values

Sodium Channel Subtype IC50 (nM)
Nav1l.2 601[3]
Nav1.5 84[3][4]
Nav1.6 173[3]
Nav1.7 54[3](4]

Note: This data represents the activity of the racemic mixture, not the individual enantiomers.

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Nav
Channel Inhibition

The determination of IC50 values for Funapide's inhibition of voltage-gated sodium channels is
typically performed using the whole-cell patch-clamp technique on cells heterologously
expressing the specific Nav channel subtype. A detailed protocol for such an assay would
generally involve the following steps:

e Cell Culture: Mammalian cell lines (e.g., HEK293 or CHO cells) stably transfected with the
human Nav channel alpha subunit of interest are cultured under standard conditions.

o Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
» Electrophysiological Recording:

o Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and
data acquisition system.
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o Glass micropipettes with a specific resistance are filled with an internal solution containing
ions that mimic the intracellular environment and are used to form a high-resistance seal
with the cell membrane.

o The cell membrane is then ruptured to achieve the whole-cell configuration.

» Voltage Protocols:

o Cells are held at a negative holding potential (e.g., -120 mV) to ensure the channels are in
a resting state.

o Depolarizing voltage steps are applied to elicit sodium currents. The specific voltage
protocol can be designed to assess the state-dependent inhibition of the compound (i.e.,
its affinity for the resting, open, or inactivated states of the channel).

e Compound Application:

o Funapide (or its isomers) is dissolved in a suitable solvent (e.g., DMSO) and then diluted
to various concentrations in the external recording solution.

o The different concentrations of the compound are perfused over the cell, and the resulting
inhibition of the sodium current is measured.

o Data Analysis:

[e]

The peak sodium current amplitude is measured before and after the application of the
compound.

o The percentage of inhibition is calculated for each concentration.

o A concentration-response curve is generated by plotting the percentage of inhibition
against the compound concentration.

o The IC50 value is determined by fitting the concentration-response curve with a suitable
equation (e.g., the Hill equation).

Signaling Pathways and Experimental Workflows
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The primary mechanism of action of Funapide is the direct blockade of voltage-gated sodium
channels, thereby inhibiting the propagation of action potentials in nociceptive neurons. This
interruption of the pain signal is the key signaling event.

Below are diagrams illustrating the pain signaling pathway and a typical experimental workflow
for evaluating Nav channel inhibitors.
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Figure 1: Simplified Pain Signaling Pathway and Mechanism of Funapide Action.
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Figure 2: General Experimental Workflow for Preclinical Evaluation of Funapide Isomers.

Conclusion

Based on the available preclinical information, Funapide's analgesic potential is attributed to
the (S)-enantiomer's ability to block voltage-gated sodium channels, with a notable potency for
Navl.7. A comprehensive comparative analysis of the isomers is hindered by the lack of
publicly available, side-by-side quantitative data on their inhibitory profiles and pharmacokinetic
properties. Further research disclosing these specific details would be necessary for a
complete understanding of the stereoselective pharmacology of Funapide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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